

IMP-1575: A Potent Competitive Inhibitor of Palmitoyl-CoA in Hedgehog Acyltransferase

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Compound of Interest

Compound Name: IMP-1575

Cat. No.: B15136921

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A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

IMP-1575 has emerged as a highly potent and selective small-molecule inhibitor of Hedgehog acyltransferase (HHAT), a crucial enzyme in the Hedgehog (Hh) signaling pathway. This guide provides a comprehensive analysis of **IMP-1575** as a competitive inhibitor of Palmitoyl-CoA (Pal-CoA), its primary substrate. We present a comparative overview with other known HHAT inhibitors, detailed experimental protocols for assessing inhibitor activity, and visualizations of the key pathways and mechanisms.

Comparative Analysis of HHAT Inhibitors

IMP-1575 belongs to a class of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-based inhibitors and represents a significant advancement over its predecessors, such as RUSKI-201. Its potency and well-defined competitive mechanism of action make it a valuable tool for studying HHAT function and a promising starting point for therapeutic development. The inhibitory activities of **IMP-1575** and other relevant compounds are summarized in the table below.

Inhibitor	Scaffold Class	IC50 (μM)	Ki (nM)	Notes
IMP-1575	Tetrahydrothieno[3,2-c]pyridine	0.75[1]	38[1][2]	Highly potent and selective competitive inhibitor of Pal-CoA.[1][2]
RUSKI-201	Tetrahydrothieno[3,2-c]pyridine	~1-5	-	Predecessor to IMP-1575 with lower potency.
Compound with 1,2,3,4-tetrahydroisoquinoline core	1,2,3,4-Tetrahydroisoquinoline	Variable	-	Alternative scaffold; mechanism of competition with Pal-CoA requires specific validation for each compound. [1][3]
Compound with piperidine core	Piperidine	Variable	-	Alternative scaffold; mechanism of competition with Pal-CoA requires specific validation for each compound. [1][3]

Mechanism of Action: Competitive Inhibition

IMP-1575 exerts its inhibitory effect by directly competing with Pal-CoA for binding to the active site of HHAT.[1][2] Cryo-electron microscopy studies have revealed that **IMP-1575** binds within the Pal-CoA binding pocket, effectively blocking the entry and utilization of the natural

substrate.[4] This competitive inhibition is a key characteristic that contributes to its specificity and potency.

Experimental Protocols

The primary method for quantifying the inhibitory potency of compounds like **IMP-1575** against HHAT is the Acylation-coupled Lipophilic Induction of Polarization (Acyl-cLIP) assay.[5][6][7][8] This fluorescence polarization (FP)-based assay provides a robust and high-throughput method for measuring HHAT activity and its inhibition.

Acyl-cLIP Assay for HHAT Inhibition

Principle: This assay measures the enzymatic transfer of a palmitoyl group from Pal-CoA to a fluorescently labeled peptide substrate derived from the N-terminus of Sonic Hedgehog (SHH). The resulting lipophilic product partitions into detergent micelles, leading to a decrease in its rotational speed and a subsequent increase in fluorescence polarization. Inhibitors of HHAT will prevent this reaction, resulting in a lower FP signal.[8]

Materials:

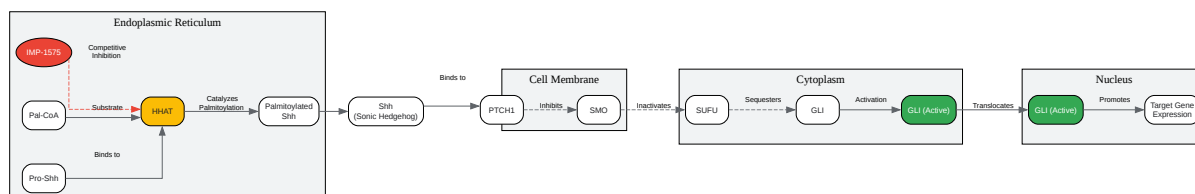
- Purified HHAT enzyme
- Fluorescently labeled SHH peptide substrate (e.g., FITC-labeled)
- Palmitoyl-CoA (Pal-CoA)
- Assay Buffer (e.g., 100 mM MES pH 6.5, 150 mM NaCl, 1 mM DTT, 0.05% Triton X-100)
- Detergent (e.g., n-dodecyl- β -D-maltoside, DDM)
- Test inhibitors (e.g., **IMP-1575**) dissolved in DMSO
- 384-well black, low-volume microplates
- A microplate reader capable of measuring fluorescence polarization

Procedure:

- **Reagent Preparation:** Prepare stock solutions of the fluorescent SHH peptide, Pal-CoA, and HHAT enzyme in the assay buffer. Prepare serial dilutions of the test inhibitors in DMSO.
- **Assay Reaction Setup:** In a 384-well plate, add the following components in order:
 - Assay buffer
 - Test inhibitor at various concentrations (or DMSO for control wells).
 - Fluorescent SHH peptide substrate.
 - Detergent (DDM).
- **Initiation of Reaction:** Add Pal-CoA to all wells except for the negative control wells.
- **Enzyme Addition:** Initiate the enzymatic reaction by adding the purified HHAT enzyme to all wells.
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.
- **Fluorescence Polarization Measurement:** Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
- **Data Analysis:**
 - Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value by fitting the data to a dose-response curve.
 - To determine the mechanism of inhibition (e.g., competitive), the assay can be performed with varying concentrations of both the inhibitor and Pal-CoA, followed by analysis using methods such as Lineweaver-Burk plots.

Visualizations

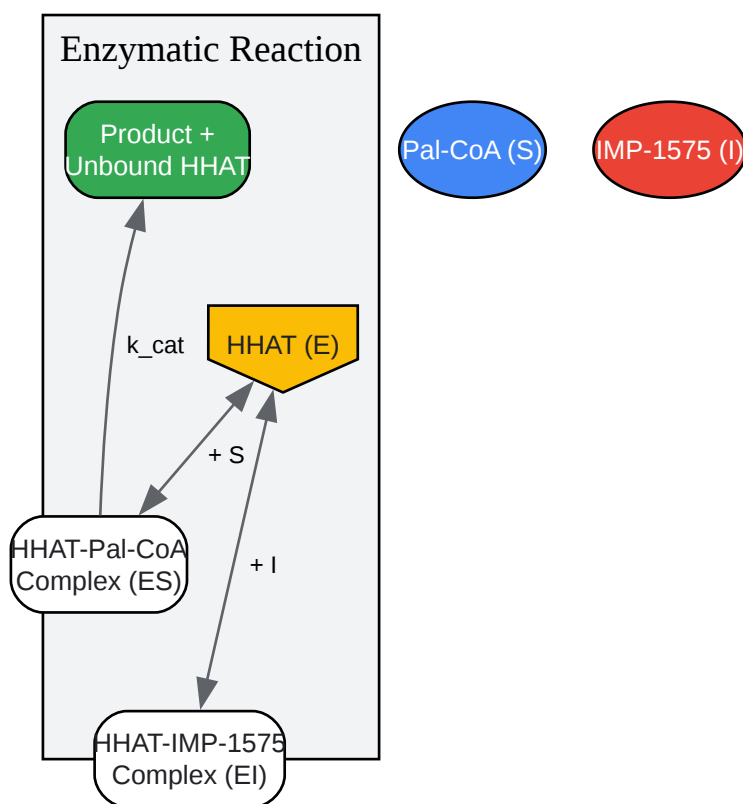
Hedgehog Signaling Pathway and HHAT Inhibition



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Caption: Hedgehog signaling pathway and the inhibitory action of **IMP-1575** on HHAT.

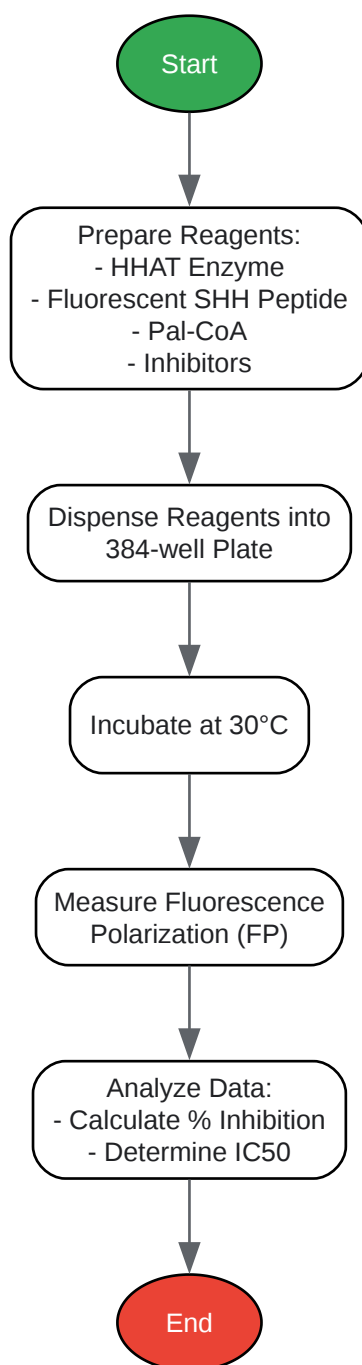
Mechanism of Competitive Inhibition



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Caption: Competitive inhibition of HHAT by **IMP-1575**, preventing Pal-CoA binding.

Acyl-cLIP Assay Workflow



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Caption: Workflow for the Acyl-cLIP assay to determine HHAT inhibition.

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